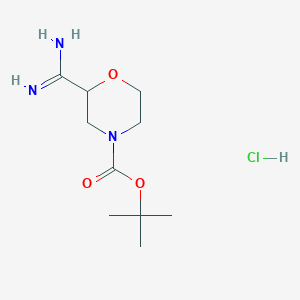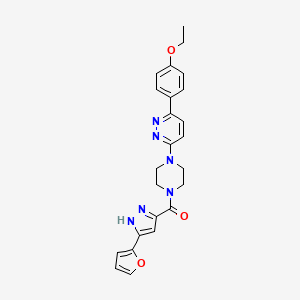![molecular formula C28H30N6O3 B2665165 1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898419-62-0](/img/structure/B2665165.png)
1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are part of many key biomolecules like DNA, RNA, and ATP. The compound also contains a piperidine ring, which is often found in pharmaceuticals and alkaloids. The phenoxyphenyl group suggests that this compound may have unique properties related to these groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazopurine ring system is aromatic and planar, while the piperidine ring is not aromatic and can adopt a chair or boat conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazopurine ring might undergo substitution reactions, while the piperidine ring could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the functional groups present .Applications De Recherche Scientifique
Pharmacological Potential
Research has shown that derivatives of imidazo[2,1-f]purine-2,4-dione, closely related to the compound , have demonstrated significant pharmacological activities. For instance, some derivatives have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, displaying potential anxiolytic and antidepressant activities. Specifically, these compounds have shown varying degrees of efficacy in in vitro studies as ligands for the 5-HT(1A) receptor, suggesting their potential use in treating disorders like anxiety and depression (Zagórska et al., 2009; Zagórska et al., 2015).
Chemical Synthesis and Properties
The synthesis and structural analysis of imidazo[2,1-f]purine derivatives have been subjects of interest in the development of new chemical entities with potential biological activities. Studies have focused on understanding the molecular framework of these compounds to optimize their interaction with biological targets. Solid-phase synthesis techniques have been explored to create libraries of imidazo[2,1-i]purines, demonstrating the versatility and potential for diversity in chemical modifications of this core structure (Karskela & Lönnberg, 2006).
Potential for Novel Therapeutics
Further research has been dedicated to exploring the therapeutic potential of imidazo[2,1-f]purine derivatives in various domains, including their role as serotonin receptor partial agonists. This has significant implications for the development of new antidepressant drugs with potentially better safety profiles and tolerability. The detailed investigation of such compounds, including their pharmacokinetic properties and safety profiles, is crucial for advancing our understanding of their therapeutic value (Partyka et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethyl-6-(4-phenoxyphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-20-19-33-24-25(30(2)28(36)32(26(24)35)18-17-31-15-7-4-8-16-31)29-27(33)34(20)21-11-13-23(14-12-21)37-22-9-5-3-6-10-22/h3,5-6,9-14,19H,4,7-8,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYAPCHHMGQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCN6CCCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)


![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)
![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, ethyl ester](/img/structure/B2665099.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2665103.png)